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molecular formula C10H8ClNO B1612239 3-Chloro-1-methoxyisoquinoline CAS No. 24649-22-7

3-Chloro-1-methoxyisoquinoline

Cat. No. B1612239
M. Wt: 193.63 g/mol
InChI Key: SNAJJTHVSPRNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178668B2

Procedure details

Into a sealed tube were added 1,3-dichloroisoquinoline (501 mg, 2.45 mmol), 2-aminopyridine (31 mg, 0.33 mmol), cuprous monochloride (37.2 mg, 0.162 mmol), MeONa (824 mg, 5.92 mmol), MeOH (3 ml) and diglyne (8 ml). The tube was sealed, evacuated and filled with N2 three times. The combined mixture was heated at 125° C. for 3 days under an atmosphere of nitrogen. After that time, the mixture was treated with water (20 ml) and extracted with EtOAc (3×50 ml). The organic extracts were washed with water (3×30 ml), brine (30 ml), dried over MgSO4, filtered, and concentrated in vacuo to give the title compound as light-yellow solid. 1H NMR (400 MHz, CDCl3): δ=4.15 (s, 3H), 7.26 (d, J=0.6 Hz, 1H), 7.51 (ddd, J=3.6, 4.6, 8.2 Hz, 1H), 7.64-7.69 (m, 2H), 8.20 (dd, J=8.4, 1.2 Hz, 1H). MS(ES+): m/z=194.08/196.01 (80/28) [MH+]. HPLC: tR=4.00 min (polar—5 min, ZQ3).
Quantity
501 mg
Type
reactant
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous monochloride
Quantity
37.2 mg
Type
reactant
Reaction Step One
Name
MeONa
Quantity
824 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([Cl:12])[N:3]=1.NC1C=CC=CN=1.[CH3:20][O:21][Na]>CO>[Cl:12][C:4]1[N:3]=[C:2]([O:21][CH3:20])[C:11]2[C:6]([CH:5]=1)=[CH:7][CH:8]=[CH:9][CH:10]=2

Inputs

Step One
Name
Quantity
501 mg
Type
reactant
Smiles
ClC1=NC(=CC2=CC=CC=C12)Cl
Name
Quantity
31 mg
Type
reactant
Smiles
NC1=NC=CC=C1
Name
cuprous monochloride
Quantity
37.2 mg
Type
reactant
Smiles
Name
MeONa
Quantity
824 mg
Type
reactant
Smiles
CO[Na]
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
filled with N2 three times
ADDITION
Type
ADDITION
Details
After that time, the mixture was treated with water (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 ml)
WASH
Type
WASH
Details
The organic extracts were washed with water (3×30 ml), brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=C(C2=CC=CC=C2C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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